![molecular formula C19H16N2O2 B2441105 N-((2-methyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 852136-89-1](/img/structure/B2441105.png)
N-((2-methyl-1H-indol-5-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for cancer treatment .
Anti-HIV Activity
Indole derivatives have also been studied for their potential as anti-HIV agents . This could make them valuable in the ongoing fight against HIV and AIDS.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This could make them useful in combating oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This could make them valuable in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This could make them valuable in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This could make them potentially useful in the management of diabetes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve the formation of bonds with the target receptors, altering their function and leading to the observed effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways, leading to their downstream effects .
Pharmacokinetics
The physiochemical properties of similar indole derivatives have been studied and predicted to be good drug-like molecules . These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-8-15-9-13(6-7-16(15)21-12)11-20-19(22)18-10-14-4-2-3-5-17(14)23-18/h2-10,21H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXUVLQFJSJYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide |
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